

Tripentadecanoin: A Promising Dietary Supplement for Odd-Chain Fatty Acid Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripentadecanoin*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

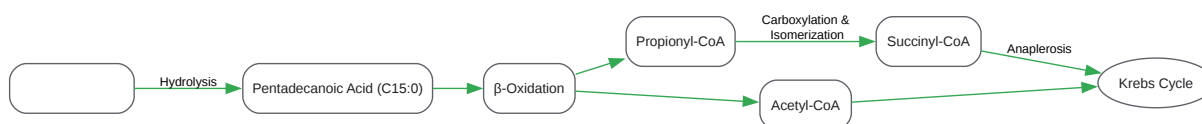
Tripentadecanoin, a triglyceride of the odd-chain fatty acid pentadecanoic acid (C15:0), is emerging as a significant dietary supplement for studying the metabolic and therapeutic effects of odd-chain fatty acids. Unlike their even-chain counterparts, odd-chain fatty acids are metabolized to propionyl-CoA, which can serve as an anaplerotic substrate for the Krebs cycle. This unique metabolic fate has positioned **tripentadecanoin** and C15:0 as potential interventions for a range of metabolic disorders. These application notes provide a comprehensive overview of the use of **tripentadecanoin** in research, including detailed experimental protocols and a summary of quantitative findings.

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid with mounting evidence suggesting it is essential for supporting cardiometabolic and liver health.^[1] Individuals with lower circulating levels of C15:0 have a higher risk of developing conditions such as type 2 diabetes, heart disease, and nonalcoholic fatty liver disease.^{[1][2]} While C15:0 is naturally present in trace amounts in dairy fat and some plants, its dietary intake has been declining.^[2] ^[3] Supplementation with **tripentadecanoin** offers a direct and controlled method to increase circulating C15:0 levels for research purposes.

Mechanism of Action: Anaplerosis and Cellular Signaling

The primary mechanism by which **tripentadecanoin** exerts its effects is through the metabolism of its constituent fatty acid, C15:0. Beta-oxidation of odd-chain fatty acids like C15:0 proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA is a key intermediate of the Krebs cycle, and its replenishment through this pathway is known as anaplerosis. This process enhances the energy-producing capacity of the mitochondria.

Beyond its anaplerotic role, C15:0 has been shown to modulate key cellular signaling pathways. Notably, it has been identified as an activator of AMP-activated protein kinase (AMPK) and an inhibitor of the mechanistic target of rapamycin (mTOR). The AMPK/mTOR pathway is a central regulator of cellular metabolism, growth, and autophagy. By activating AMPK and inhibiting mTOR, C15:0 can influence a wide range of cellular processes, contributing to its potential therapeutic effects.



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Figure 1: Anaplerotic metabolism of **tripentadecanoin**.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from various studies investigating the effects of **tripentadecanoin** or C15:0 supplementation.

Table 1: Effects of C15:0 Supplementation on Metabolic Markers in Humans

Parameter	Study Population	Dosage	Duration	Results	Reference
Plasma C15:0	Young adults with overweight/o besity	200 mg/day	12 weeks	Mean increase of 1.88 µg/mL compared to placebo (P = 0.003)	
Alanine Aminotransferase (ALT)	Young adults with overweight/o besity (responders)	200 mg/day	12 weeks	-29 U/L decrease (P = 0.001)	
Aspartate Aminotransferase (AST)	Young adults with overweight/o besity (responders)	200 mg/day	12 weeks	-6 U/L decrease (P = 0.014)	
Hemoglobin	Young adults with overweight/o besity (responders)	200 mg/day	12 weeks	0.60 g/dL increase (P = 0.010)	

Table 2: Effects of C15:0 Supplementation in Animal Models

Parameter	Animal Model	Dosage	Duration	Results	Reference
Pro-inflammatory Cytokines (MCP-1, IL-6, TNF α)	High-fat diet-induced obese mice	Daily oral supplementation	12 weeks	Significant decrease in all measured cytokines	
Total Cholesterol	High-fat diet-induced obese mice	Daily oral supplementation	12 weeks	Significant decrease	
Triglycerides	High-fat diet-induced obese mice	Daily oral supplementation	12 weeks	Significant decrease	
Body Weight Gain	High-fat diet-induced obese mice	Daily oral supplementation	12 weeks	Lower body weight gain compared to non-supplemented controls	
Hemoglobin	In vivo model of anemia	Daily supplementation	12 weeks	Successful increase in low hemoglobin	

Experimental Protocols

This section provides detailed methodologies for key experiments involving **tripentadecanoin** supplementation.

Protocol 1: Human Clinical Trial for Evaluating the Effects of C15:0 Supplementation

This protocol is based on a randomized, double-blind, placebo-controlled trial conducted in young adults with overweight or obesity.

1. Study Population:

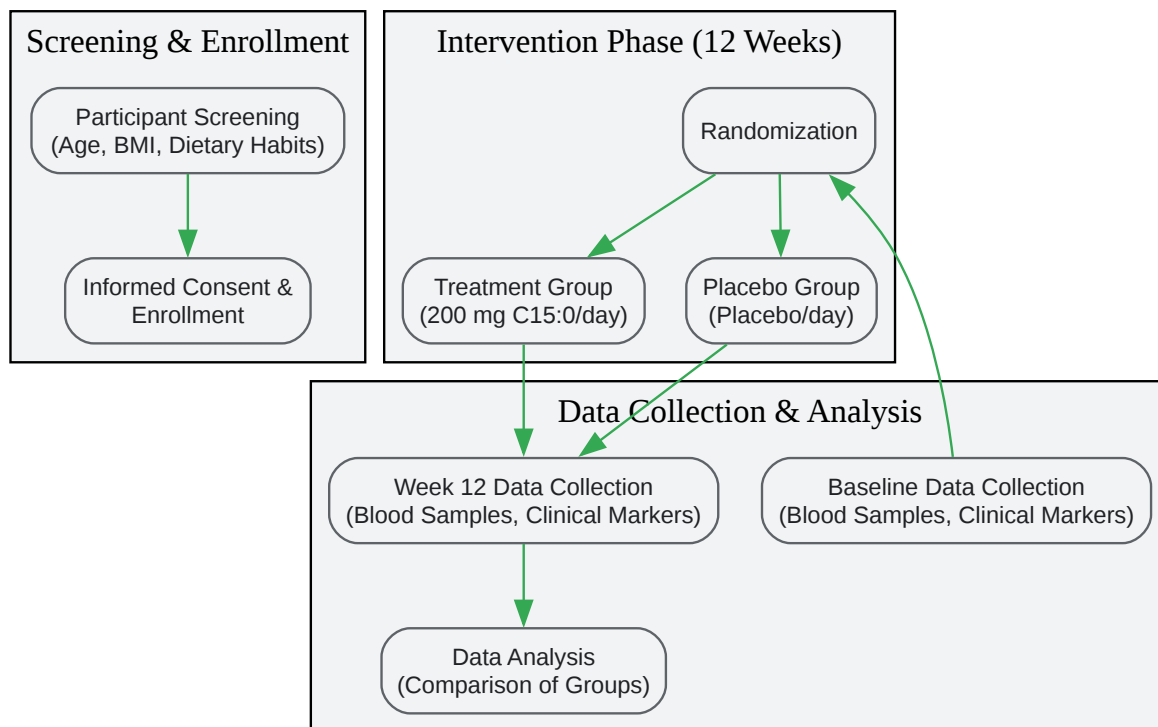
- Recruit participants aged 18-25 years with a Body Mass Index (BMI) ≥ 25 kg/m².
- Exclude individuals with a habitual dietary intake of C15:0 exceeding 250 mg per day and those with significant alcohol consumption.

2. Intervention:

- Treatment Group: Administer 200 mg of C15:0 (as two 100 mg capsules) orally each morning.
- Placebo Group: Administer placebo capsules (e.g., containing rice flour) with the same appearance and administration schedule.
- Duration: 12 weeks.

3. Data Collection and Analysis:

- Collect blood samples at baseline and at the end of the 12-week intervention.
- Measure plasma C15:0 levels using gas chromatography-mass spectrometry (GC-MS).
- Analyze a panel of metabolic markers including liver enzymes (ALT, AST), complete blood count (including hemoglobin), and lipid profile.
- Monitor for any adverse events throughout the study.
- Statistical analysis should be performed to compare the changes in measured parameters between the treatment and placebo groups.



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Figure 2: Workflow of a randomized controlled trial.

Protocol 2: In Vivo Study in a Mouse Model of Metabolic Syndrome

This protocol is based on studies investigating the effects of C15:0 in high-fat diet-induced obese mice.

1. Animal Model:

- Use a suitable mouse strain (e.g., C57BL/6J).
- Induce metabolic syndrome by feeding a high-fat diet (HFD) for a specified period (e.g., 8-12 weeks) prior to the intervention.

2. Intervention:

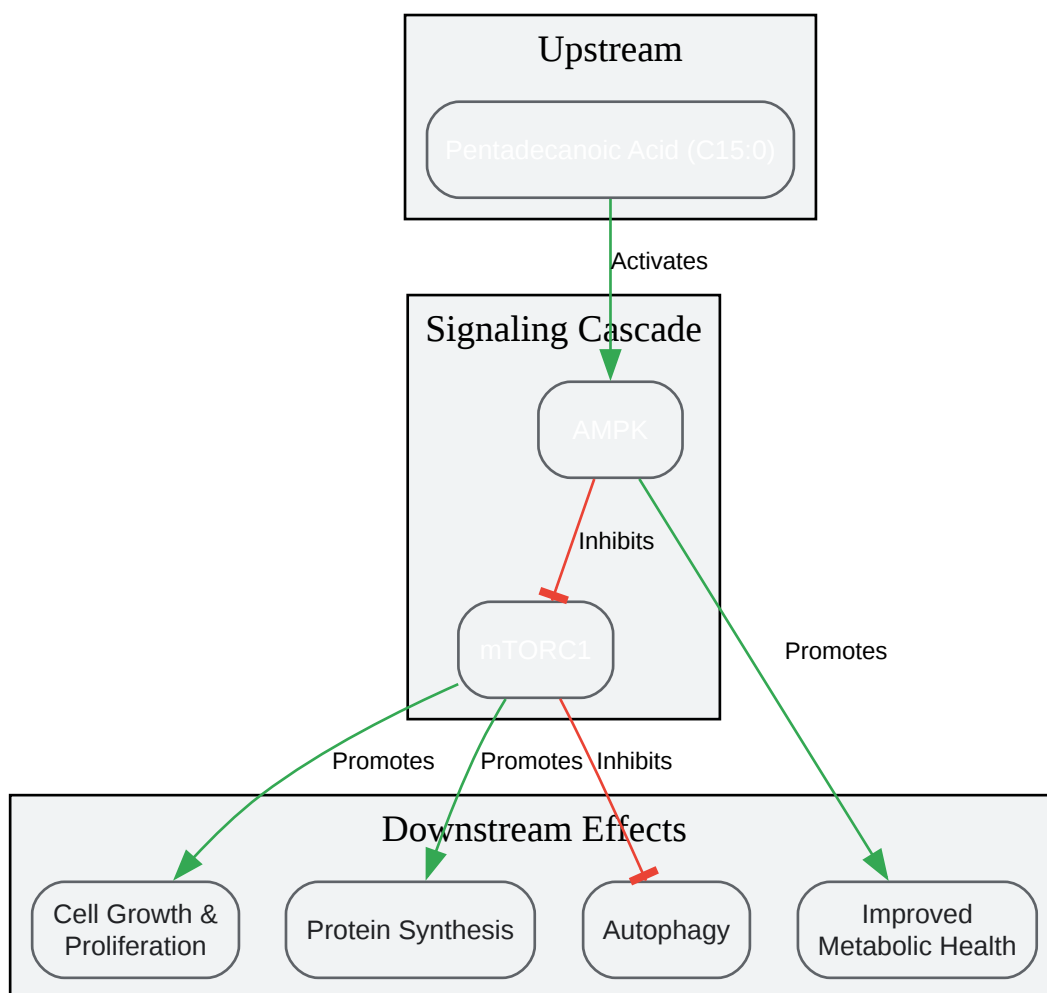
- Treatment Group: Administer **tripentadecanoïn** daily via oral gavage at a specified dose (e.g., 20-50 mg/kg body weight).
- Control Group: Administer a vehicle control (e.g., corn oil) via oral gavage.
- Duration: 12 weeks.

3. Data Collection and Analysis:

- Monitor body weight and food intake throughout the study.
- At the end of the study, collect blood and tissue samples (e.g., liver, adipose tissue).
- Analyze plasma for levels of C15:0, inflammatory cytokines (e.g., MCP-1, IL-6, TNF α), glucose, insulin, and lipid profile.
- Perform histological analysis of liver tissue to assess for steatosis and fibrosis.
- Conduct gene expression analysis on relevant tissues to investigate molecular mechanisms.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway through which C15:0 may exert its beneficial effects by activating AMPK and inhibiting mTORC1.



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Figure 3: C15:0 signaling via the AMPK/mTOR pathway.

Conclusion

Tripentadecanoin serves as a valuable tool for investigating the physiological roles of odd-chain fatty acids. The provided protocols and data summaries offer a foundation for researchers to design and conduct robust studies in this promising area of nutritional and metabolic research. Further investigation into the precise molecular mechanisms and the full therapeutic potential of **tripentadecanoin** is warranted.

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References

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